STO-609 acetate
Overview
Description
STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase. It is known for its ability to inhibit the activities of recombinant isoforms of calcium/calmodulin-dependent protein kinase kinase alpha and calcium/calmodulin-dependent protein kinase kinase beta. This compound is widely used in scientific research due to its specificity and effectiveness in inhibiting these kinases .
Mechanism of Action
Target of Action
STO-609 acetate is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . The primary targets of this compound are the isoforms of CaM-KK, specifically CaM-KKα and CaM-KKβ .
Mode of Action
This compound competes for the ATP-binding site, inhibiting the activities of recombinant CaM-KKα and CaM-KKβ . It displays high selectivity for CaM-KK, with Ki values of 80 and 15 ng/mL for inhibition of CaM-KKα and CaM-KKβ respectively .
Biochemical Pathways
This compound affects the Ca2+/calmodulin-dependent protein kinase pathway . This pathway involves a cascade of reactions initiated by CaM-KK, which activates downstream proteins such as CaMKI, CaMKIV, and AMPK . By inhibiting CaM-KK, this compound disrupts this cascade, affecting various cellular processes.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described . .
Result of Action
The inhibition of CaM-KK by this compound has several molecular and cellular effects. It has been shown to inhibit AMP-activated protein kinase kinase (AMPKK) activity in HeLa cell lysates . In addition, STO-609 treatment has been shown to confer protection against non-alcoholic fatty liver disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is soluble to 45 mM in 100mM NaOH and to 10 mM in DMSO with sonication . .
Biochemical Analysis
Biochemical Properties
STO-609 acetate plays a significant role in biochemical reactions by inhibiting CaM-KK. It competes for the ATP-binding site . The compound interacts with enzymes such as CaM-KKα and CaM-KKβ, and the nature of these interactions is inhibitory .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. For instance, it reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. It competes for the ATP-binding site, thereby inhibiting the activities of CaM-KKα and CaM-KKβ .
Preparation Methods
The synthesis of STO-609 acetate involves the preparation of 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid, which is then converted to its acetate form. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives.
Cyclization: The intermediate is cyclized to form the benzimidazo[2,1-a]benz[de]isoquinoline structure.
Oxidation: The resulting compound is oxidized to introduce the keto group at the 7-position.
Acetylation: Finally, the compound is acetylated to form this compound.
Chemical Reactions Analysis
STO-609 acetate primarily undergoes reactions typical of benzimidazole derivatives. These include:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions.
Acetylation and Deacetylation: The acetate group can be introduced or removed under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
STO-609 acetate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of calcium/calmodulin-dependent protein kinase kinase and its downstream effects.
Biology: The compound is used to investigate the role of calcium/calmodulin-dependent protein kinase kinase in various cellular processes, including cell differentiation and apoptosis.
Medicine: this compound is used in cancer research to study its effects on tumor growth and metastasis.
Comparison with Similar Compounds
STO-609 acetate is unique in its high selectivity for calcium/calmodulin-dependent protein kinase kinase. Similar compounds include:
KN-93: Another inhibitor of calcium/calmodulin-dependent protein kinase kinase, but with less selectivity compared to this compound.
W-7: A calmodulin antagonist that also inhibits calcium/calmodulin-dependent protein kinase kinase but has broader effects on other calmodulin-dependent processes.
Calmidazolium: A potent inhibitor of calmodulin, affecting a wide range of calmodulin-dependent enzymes.
This compound stands out due to its specificity and effectiveness in inhibiting calcium/calmodulin-dependent protein kinase kinase, making it a valuable tool in research.
Biological Activity
STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is primarily recognized for its role in modulating various biological processes by inhibiting CaM-KKα and CaM-KKβ isoforms. This compound has garnered significant attention in research due to its potential therapeutic applications, particularly in metabolic and neurodegenerative diseases.
- Chemical Name: 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate
- CAS Number: 1173022-21-3
- Purity: ≥98% .
STO-609 functions by competing for the ATP-binding site of CaM-KK, exhibiting Ki values of 80 ng/mL for CaM-KKα and 15 ng/mL for CaM-KKβ. It demonstrates over 80-fold selectivity against other kinases such as CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .
Selectivity and Inhibition Profile
Kinase | Ki Value (ng/mL) |
---|---|
CaM-KKα | 80 |
CaM-KKβ | 15 |
CaMK1 | >6400 |
CaMK2 | >6400 |
CaMK4 | >6400 |
MLCK | >6400 |
PKA | >6400 |
PKC | >6400 |
p42 MAPK | >6400 |
This selectivity makes STO-609 a valuable tool for studying the physiological roles of CaM-KK in various cellular contexts.
In Vitro Studies
STO-609 has been shown to significantly inhibit the activity of recombinant CaM-KKα and CaM-KKβ isoforms. In HeLa cell lysates, it inhibits AMP-activated protein kinase kinase (AMPKK) activity with an IC50 of approximately 20 ng/mL . The compound also suppresses the calcium-induced activation of downstream CaM kinases in a dose-dependent manner.
In Vivo Studies
Research indicates that STO-609 administration can confer protection against non-alcoholic fatty liver disease (NAFLD) in mouse models. The compound was shown to reverse hepatic steatosis and improve metabolic parameters related to insulin resistance . Additionally, studies have demonstrated that it can reduce infarct volume in models of cerebral ischemia when administered intracerebroventricularly .
Case Studies
- Non-Alcoholic Fatty Liver Disease:
- Cerebral Ischemia:
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 primarily targets the liver while also distributing to the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity at concentrations up to 10 µg/mL without affecting cellular viability .
Metabolism
STO-609 is metabolized by CYP1A2 among other cytochrome P450 enzymes, leading to several mono-hydroxylated byproducts. Understanding its metabolic pathways is crucial for evaluating its pharmacological profiles and potential drug interactions .
Properties
IUPAC Name |
acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRSTFUVBWNELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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